4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a dichlorophenyl group and two ethoxy groups attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent ethoxylation to introduce the ethoxy groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinoline: Lacks the ethoxy groups, leading to different chemical properties and biological activities.
6,7-Diethoxy-1,2,3,4-tetrahydroquinoline: Lacks the dichlorophenyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl group and the ethoxy groups in 4-(3,4-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from similar compounds.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-24-17-8-13-12(11-5-6-14(20)15(21)7-11)9-19(23)22-16(13)10-18(17)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEWAVHJRVMPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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